(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate is classified as an amino acid derivative and belongs to the category of carboxamides. Its chemical formula is , and it has a molecular weight of approximately 251.29 g/mol. The compound is recognized for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various biological pathways .
The synthesis of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate typically involves several key steps:
The molecular structure of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate can be described as follows:
(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate can participate in various chemical reactions:
The mechanism of action for (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate include:
Property | Value |
---|---|
Molecular Weight | 251.29 g/mol |
Melting Point | Not available |
Boiling Point | Approximately 264.2 °C |
Density | Estimated at 1.1 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | 126 °C |
The compound has associated hazard statements indicating it may cause skin irritation, eye irritation, and respiratory issues upon exposure .
(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate has diverse applications in scientific research:
(S)-Methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate represents a structurally sophisticated chiral compound that integrates critical pharmacophoric elements into a single molecular architecture. This molecule belongs to the family of N-acylated α-amino acid esters, characterized by a stereodefined α-carbon, a phenylalanine-derived side chain, and a morpholine-4-carboxamido moiety appended to the amino group. Its design exemplifies contemporary strategies in medicinal chemistry aimed at optimizing target engagement, metabolic stability, and physicochemical properties through rational structural hybridization. The compound’s significance stems from its role as a synthetic intermediate for bioactive molecules and as a structural template for probing stereospecific biological recognition events [4] [6].
This compound taxonomically resides within the N-acylated phenylalanine ester subclass of chiral α-amino acid derivatives. Its core structure preserves the canonical amino acid backbone featuring an α-carboxylic acid methyl ester and a benzyl side chain—characteristic of phenylalanine—while incorporating a morpholine carbonyl group at the nitrogen center. This molecular taxonomy confers distinct physicochemical behaviors compared to simpler amino acid esters:
Table 1: Structural Attributes of Select α-Amino Acid Ester Derivatives
Compound Name | CAS Registry | Molecular Formula | Molecular Weight (g/mol) | Key Structural Attributes |
---|---|---|---|---|
(S)-Methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate | 157864-50-1 | C₂₀H₂₉N₃O₆ | 407.46 | Morpholinecarboxamido N-substituent; Methyl ester |
(S)-Methyl 2-(methylamino)-3-phenylpropanoate | 27442-39-3 | C₁₁H₁₅NO₂ | 193.24 | N-methylamino group; Unsubstituted nitrogen |
Methyl 2-phenylpropionate | 31508-44-8 | C₁₀H₁₂O₂ | 164.20 | Achiral α-methyl ester; No nitrogen functionality |
The morpholine-4-carboxamido moiety (–NH–C(O)–N-morpholine) serves as a versatile bioisostere and physicochemical modulator in medicinal chemistry. Its integration into (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate demonstrates several structure-function advantages:
Notably, the morpholinecarboxamido group features prominently in clinically validated agents. For instance, the ultra-short-acting β₁-blocker landiolol (approved for tachycardia in 2024) incorporates a closely related –NHCH₂CH₂NH–C(O)-morpholine moiety, where the motif contributes to rapid onset/offset pharmacokinetics and cardioselectivity. Similarly, patent literature discloses morpholinecarboxamido-containing compounds with antitumor, antiviral, and anti-inflammatory activities, underscoring the pharmacophore’s versatility [3] [6].
Table 2: Bioactive Compounds Incorporating Morpholinecarboxamido Motifs
Compound Name | Therapeutic Class | Biological Target | Role of Morpholinecarboxamido |
---|---|---|---|
Landiolol | β₁-Adrenergic antagonist | Cardiac β₁-receptors | Enables ultra-short action & cardioselectivity |
WO2006073457A2 Compounds | Antitumor/Antiviral | Undisclosed molecular targets | Enhances solubility and target affinity |
Helicobacter pylori Agents | Anti-infective | Bacterial adhesion proteins | Improves gastric tissue penetration and biofilm disruption |
The (S)-configuration at the α-carbon of this compound is non-negotiable for precise biomolecular interactions. Chirality dictates the spatial orientation of the morpholinecarboxamido group and phenylpropanoate side chain, creating a three-dimensional pharmacophore that complements asymmetric binding sites:
Table 3: Impact of Stereochemistry on Molecular Properties
Stereochemical Element | Biological Consequence | Synthetic Control Strategy |
---|---|---|
(S)-α-Carbon configuration | Optimal fit for L-amino acid-recognizing enzymes/receptors | Chiral auxiliaries or asymmetric catalysis |
Morpholine ring conformation | Defined orientation of H-bond acceptors | Conformational restraint via ring fusion or substituents |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3